molecular formula C22H27ClFN7O4S B13427213 trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate

trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate

Cat. No.: B13427213
M. Wt: 546.0 g/mol
InChI Key: CMJCXYNUCSMDBY-XUFBCBAQSA-N
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Description

Trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, fluoro, and trideuteriomethylsulfonylamino groups. These functional groups contribute to the compound’s reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core pyrazolyl-pyrimidine structure, followed by the introduction of the chloro and fluoro substituents. The trideuteriomethylsulfonylamino group is then added through a sulfonylation reaction, and the final step involves the formation of the carbamate linkage.

Industrial production methods for this compound would likely involve optimization of each synthetic step to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

Trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be used in studies of enzyme inhibition or as a probe for investigating biological pathways.

    Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate can be compared with other similar compounds, such as:

    Trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(methylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate: This compound is similar but lacks the trideuteriomethyl group, which may affect its reactivity and stability.

    Trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(ethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate: This compound has an ethylsulfonylamino group instead of the trideuteriomethylsulfonylamino group, which could influence its biological activity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H27ClFN7O4S

Molecular Weight

546.0 g/mol

IUPAC Name

trideuteriomethyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(trideuteriomethylsulfonylamino)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate

InChI

InChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28)/t13-/m0/s1/i4D3,5D3

InChI Key

CMJCXYNUCSMDBY-XUFBCBAQSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)N[C@@H](C)CNC1=NC=CC(=N1)C2=CN(N=C2C3=C(C(=CC(=C3)Cl)NS(=O)(=O)C([2H])([2H])[2H])F)C(C)C

Canonical SMILES

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC

Origin of Product

United States

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